lithium 3,5-dihydroxy-3-methylpentanoate
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Overview
Description
Mevalonic acid (lithium salt) is a lithium salt form of mevalonic acid, a key intermediate in the mevalonate pathway. This pathway is crucial for the biosynthesis of sterols, including cholesterol, and other isoprenoids. Mevalonic acid (lithium salt) is essential for cell growth and proliferation and has significant implications in various biological and medical research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mevalonic acid (lithium salt) can be synthesized through the neutralization of mevalonic acid with lithium hydroxide. The reaction typically involves dissolving mevalonic acid in water, followed by the gradual addition of lithium hydroxide until the pH reaches neutrality. The solution is then evaporated to obtain the lithium salt of mevalonic acid as a solid .
Industrial Production Methods
Industrial production of mevalonic acid (lithium salt) follows similar principles but on a larger scale. The process involves the controlled addition of lithium hydroxide to an aqueous solution of mevalonic acid, followed by crystallization and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Mevalonic acid (lithium salt) undergoes various chemical reactions, including:
Oxidation: Mevalonic acid can be oxidized to produce mevalonolactone.
Reduction: Reduction of mevalonic acid can yield mevalonate derivatives.
Substitution: The hydroxyl groups in mevalonic acid can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification reactions.
Major Products Formed
Mevalonolactone: Formed through oxidation.
Mevalonate derivatives: Produced via reduction and substitution reactions.
Scientific Research Applications
Mevalonic acid (lithium salt) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various isoprenoids and sterols.
Biology: Essential for studying the mevalonate pathway and its role in cell growth and proliferation.
Medicine: Investigated for its potential in treating conditions like myopathy and heart failure. .
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Mevalonic acid (lithium salt) exerts its effects by acting as a precursor in the mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are vital for various cellular functions. The key enzyme in this pathway is 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which converts mevalonic acid to isopentenyl pyrophosphate. This conversion is crucial for the production of cholesterol and other sterols .
Comparison with Similar Compounds
Similar Compounds
Mevalonic acid: The free acid form of mevalonic acid (lithium salt).
Mevalonolactone: The lactone form of mevalonic acid.
Isopentenyl pyrophosphate: A downstream product in the mevalonate pathway.
Geranyl pyrophosphate: Another intermediate in the isoprenoid biosynthesis pathway.
Uniqueness
Mevalonic acid (lithium salt) is unique due to its role as a stable, water-soluble precursor in the mevalonate pathway. Its lithium salt form enhances its solubility and stability, making it more suitable for various research applications compared to its free acid form .
Properties
IUPAC Name |
lithium;3,5-dihydroxy-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNXFFXFNEHDZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(CCO)(CC(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LiO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255502-07-8 |
Source
|
Record name | 1255502-07-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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